
1,3-Bis((dicyclopentylphosphino)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula C28H44P2. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions .
Métodos De Preparación
The synthesis of 1,3-Bis((dicyclopentylphosphino)methyl)benzene typically involves a multi-step reaction. One common method includes the reaction of n-butyllithium with a precursor in tetrahydrofuran at -78°C, followed by treatment with morpholine at 120°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
1,3-Bis((dicyclopentylphosphino)methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides to form phosphonium salts.
Coordination: It forms stable coordination complexes with metal ions such as palladium, nickel, and copper.
Common reagents used in these reactions include strong oxidizing agents for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis((dicyclopentylphosphino)methyl)benzene has a wide range of scientific research applications:
Biology: Its coordination complexes are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis((dicyclopentylphosphino)methyl)benzene largely depends on its application. As a ligand, it forms coordination complexes with metal ions, facilitating various catalytic reactions. In catalysis, it enhances reaction rates by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
1,3-Bis((dicyclopentylphosphino)methyl)benzene can be compared to other similar compounds such as:
1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(di-tert-butylphosphinomethyl)benzene: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its ability to form highly stable complexes with a wide range of metal ions, making it versatile for various catalytic applications.
Propiedades
IUPAC Name |
dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNPJNSTEUHTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471998 |
Source


|
| Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255874-48-7 |
Source


|
| Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




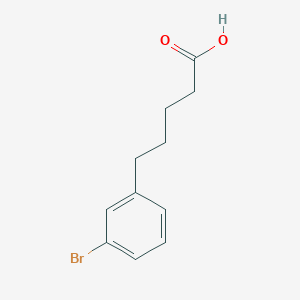


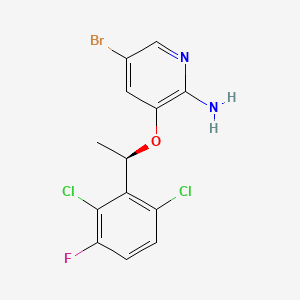
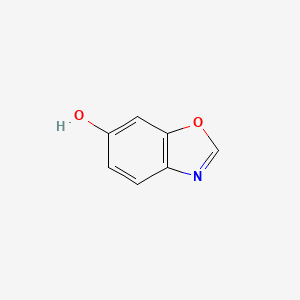


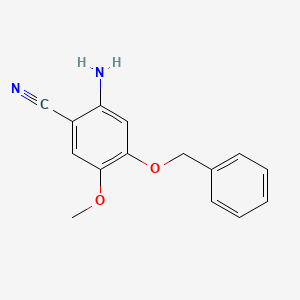
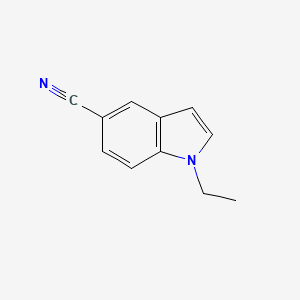
![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)
